molecular formula C15H16N2O4S B5807875 N~2~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide

N~2~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide

Cat. No. B5807875
M. Wt: 320.4 g/mol
InChI Key: QJDJJZAOCQOUPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~2~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide, also known as MPSPG, is a compound that has been studied for its potential therapeutic properties. This compound belongs to the class of sulfonamide compounds and has been found to have both biochemical and physiological effects.

Mechanism of Action

The mechanism of action of N~2~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide is not fully understood, but it is believed to involve the inhibition of certain enzymes that are involved in cell proliferation and inflammation. Specifically, N~2~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide has been found to inhibit the activity of the enzyme carbonic anhydrase IX, which is overexpressed in many types of cancer cells. By inhibiting this enzyme, N~2~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide may be able to slow or stop the growth of cancer cells.
Biochemical and Physiological Effects:
N~2~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide has been found to have a number of biochemical and physiological effects. In addition to its anti-proliferative and anti-inflammatory properties, it has been found to have antioxidant properties as well. Additionally, N~2~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide has been found to have a low toxicity profile, which makes it a promising candidate for further study.

Advantages and Limitations for Lab Experiments

One of the advantages of N~2~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide is its low toxicity profile, which makes it a safe compound to use in lab experiments. Additionally, its anti-proliferative and anti-inflammatory properties make it a promising candidate for cancer and inflammatory disease research. However, one limitation of N~2~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide is that its mechanism of action is not fully understood, which makes it difficult to develop targeted therapies.

Future Directions

There are a number of future directions for research on N~2~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide. One area of focus could be on developing targeted therapies that take advantage of N~2~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide's anti-proliferative and anti-inflammatory properties. Additionally, further study is needed to fully understand the mechanism of action of N~2~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide and how it can be used to develop new treatments for cancer and inflammatory diseases. Finally, research could focus on developing new synthesis methods for N~2~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide that are more efficient and cost-effective.

Synthesis Methods

The synthesis of N~2~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide involves a multi-step process that starts with the reaction of 4-methoxyaniline and benzene sulfonyl chloride in the presence of a base to form 4-methoxybenzenesulfonamide. This compound is then reacted with glycine in the presence of a coupling reagent to form N~2~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide.

Scientific Research Applications

N~2~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide has been studied for its potential therapeutic properties, particularly in the treatment of cancer. It has been found to have anti-proliferative effects on cancer cells, which makes it a promising candidate for cancer treatment. Additionally, N~2~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide has been found to have anti-inflammatory properties, which may make it useful in the treatment of inflammatory diseases.

properties

IUPAC Name

2-[N-(benzenesulfonyl)-4-methoxyanilino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O4S/c1-21-13-9-7-12(8-10-13)17(11-15(16)18)22(19,20)14-5-3-2-4-6-14/h2-10H,11H2,1H3,(H2,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJDJJZAOCQOUPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N(CC(=O)N)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[N-(benzenesulfonyl)-4-methoxyanilino]acetamide

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